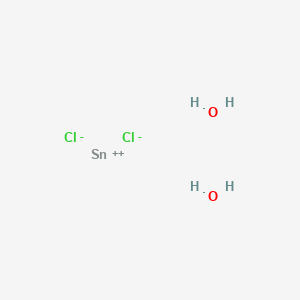

Tin(2+);dichloride;dihydrate

描述

准备方法

Synthetic Routes and Reaction Conditions: Tin(2+);dichloride;dihydrate can be synthesized by dissolving metallic tin in aqueous hydrochloric acid. The reaction produces stannous chloride in solution, which can then be crystallized to form the dihydrate :

Sn (s) + 2 HCl (aq) → SnCl2(aq) + H2 (g)

Industrial Production Methods: In industrial settings, stannous chloride dihydrate is often produced by reacting tin metal with stannic chloride and water at elevated temperatures . The reaction is typically conducted at the boiling temperature of the reaction mixture to ensure complete formation of the dihydrate.

化学反应分析

Types of Reactions: Tin(2+);dichloride;dihydrate undergoes various types of chemical reactions, including:

Reduction: It acts as a reducing agent in many reactions, such as the reduction of nitro compounds to amines.

Substitution: It can participate in substitution reactions, forming complexes with other ligands.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the preparation and stabilization of stannous chloride solutions.

Acetic Anhydride: Used to dehydrate the dihydrate to form anhydrous stannous chloride.

Major Products:

Tin(IV) Chloride: Formed when stannous chloride is oxidized.

科学研究应用

Industrial Applications

1. Catalyst in Chemical Reactions

- Esterification Reactions : Tin(II) chloride serves as an effective catalyst in esterification processes, facilitating the formation of esters from acids and alcohols. Its ability to be filtered out after the reaction makes it a preferred choice in industrial applications .

- Crosslinking Agent : It is utilized in the production of thermoplastic elastomers and phenolic resins, enhancing the mechanical properties of these materials .

2. Polymer Processing

- Additive in Plastics : Tin(II) chloride is employed as a process additive in polymer processing, particularly in the production of thermoplastic vulcanizates, which combine the properties of thermoplastics and elastomers .

- Optical Properties Modification : Research indicates that incorporating SnCl2·2H2O into poly(methyl methacrylate) (PMMA) films alters their optical properties, improving transmittance and reducing absorption intensity .

Photocatalytic Applications

Recent studies have highlighted the potential of SnCl2·2H2O in enhancing photocatalytic properties when doped into titanium dioxide (TiO2). The co-doping of Sn and Cl into the TiO2 lattice significantly improves its photocatalytic performance:

- Degradation Efficiency : A study demonstrated that TiO2 modified with 17.7 mol.% SnCl2·2H2O achieved a methyl orange degradation efficiency of 98.7% under UV light irradiation, significantly outperforming pure TiO2 .

- Mechanism : The enhanced photocatalytic activity is attributed to increased active surface sites and improved electron-hole pair separation due to the formation of mixed anatase-rutile phases .

Applications in Electronics and Coatings

1. Sensitizing Agent

- In the production of glass and plastics for metallization processes, tin(II) chloride acts as a sensitizing agent, improving adhesion properties for subsequent metal layers .

2. Electroplating

- It is used in electroplating baths for tin coatings on metals, providing corrosion resistance and aesthetic finishes .

Pharmaceutical Applications

Tin(II) chloride dihydrate is also significant in the pharmaceutical industry:

- Radiopharmaceuticals : It serves as a reducing agent in radiopharmaceutical kits, particularly for technetium-99m complexes used in medical imaging. These complexes are crucial for diagnosing various conditions by localizing in specific tissues such as bone or heart muscle .

Food Technology

In food processing, SnCl2·2H2O is recognized as an additive (E512) that functions as an antioxidant and stabilizer. It prevents discoloration in canned products like white asparagus, maintaining visual appeal and quality .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Industry | Catalyst for esterification | Effective and removable catalyst |

| Polymer Processing | Additive for thermoplastic elastomers | Enhances mechanical properties |

| Photocatalysis | Doping agent for TiO2 | Improves degradation efficiency under UV light |

| Electronics | Sensitizing agent for glass/plastics | Enhances metal adhesion |

| Electroplating | Tin coatings on metals | Provides corrosion resistance |

| Pharmaceuticals | Reducing agent in radiopharmaceuticals | Used for technetium-99m complex formation |

| Food Technology | Antioxidant and stabilizer | Prevents discoloration in canned foods |

作用机制

Tin(2+);dichloride;dihydrate acts primarily as a reducing agent. It donates electrons to other compounds, thereby reducing them. In radiopharmaceutical applications, it reduces technetium-99m, allowing it to form complexes that can be used for imaging . The molecular targets and pathways involved in these processes depend on the specific application and the compounds being reduced.

相似化合物的比较

Tin(II) Fluoride (SnF₂): Used in dental products for its anti-cavity properties.

Tin(II) Bromide (SnBr₂): Similar reducing properties but less commonly used.

Tin(IV) Chloride (SnCl₄): A stronger oxidizing agent compared to stannous chloride.

Uniqueness: Tin(2+);dichloride;dihydrate is unique due to its stability in the dihydrate form and its versatility as a reducing agent in both aqueous and non-aqueous solutions . Its ability to form stable complexes with various ligands makes it particularly valuable in industrial and research applications .

生物活性

Tin(II) chloride dihydrate, also known as stannous chloride dihydrate (chemical formula: SnCl₂·2H₂O), is a versatile compound with significant biological and industrial applications. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

- Molecular Weight : 225.65 g/mol

- Density : 2.71 g/cm³

- Melting Point : 42°C to 46°C

- Solubility : Soluble in dilute and concentrated hydrochloric acid, alcohol, and ethyl acetate; decomposes in excess water .

Mechanisms of Biological Activity

Tin(II) chloride dihydrate exhibits several biological activities primarily due to its reducing properties and ability to interact with various biological molecules:

- Reducing Agent : It acts as a potent reducing agent, facilitating various redox reactions. For instance, it can reduce metal ions such as silver and gold salts to their respective metals .

- Antioxidant Properties : Tin(II) chloride has been noted for its role as a food antioxidant, helping to prevent oxidation in food products .

- Antimicrobial Activity : Some studies suggest that tin(II) compounds exhibit antimicrobial properties, making them useful in pharmaceutical formulations .

Applications in Medicine and Industry

Tin(II) chloride dihydrate is utilized in various applications across different fields:

- Pharmaceuticals : Used as a reducing agent in the synthesis of active pharmaceutical ingredients (APIs) and as an additive in dental care products to prevent enamel erosion .

- Catalysis : Acts as a Lewis acid catalyst in organic synthesis, particularly in the formation of complex organic compounds .

- Electroplating : Employed in tin plating processes for steel, enhancing corrosion resistance .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of tin(II) chloride dihydrate in food preservation. The findings indicated that it effectively inhibited lipid peroxidation, thereby extending the shelf life of perishable goods .

Case Study 2: Antimicrobial Effects

Research published in Chemical Communications highlighted the antimicrobial effects of stannous chloride against various bacterial strains. The compound demonstrated significant inhibition of growth at specific concentrations, suggesting its potential use in antimicrobial formulations.

Case Study 3: Synthesis of Organic Compounds

In a study on organic synthesis, tin(II) chloride was used to facilitate the transformation of steroid precursors into desired products with high yields. This showcases its utility as a reagent in complex organic reactions .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. How can researchers ensure the stability of tin(II) chloride dihydrate during synthesis and storage?

Tin(II) chloride dihydrate is highly sensitive to oxidation, forming insoluble tin(IV) hydroxides. To mitigate this:

- Conduct reactions under inert atmospheres (e.g., nitrogen/argon) and use degassed solvents .

- Store the compound in airtight, moisture-free containers with desiccants like silica gel.

- Monitor purity via periodic iodometric titration to quantify residual Sn(II) content .

Q. What spectroscopic methods are most effective for characterizing tin(II) chloride dihydrate complexes?

- FT-IR spectroscopy identifies ligand coordination via shifts in Sn-Cl (250–300 cm⁻¹) and O-H (3400–3600 cm⁻¹) stretches .

- Mössbauer spectroscopy distinguishes Sn(II) from Sn(IV) oxidation states by analyzing quadrupole splitting (δ ≈ 1.3–1.7 mm/s for Sn(II)) .

- X-ray crystallography resolves crystal structures, such as the monoclinic system of SnCl₂·2H₂O (space group P2₁/c) .

Q. How do researchers design experiments to study the hydrolysis behavior of tin(II) chloride dihydrate?

- Prepare aqueous solutions at controlled pH (2–4) using HCl to suppress hydrolysis.

- Monitor time-dependent turbidity via UV-Vis spectroscopy (absorbance at 600 nm) to quantify insoluble Sn(OH)₂ formation .

- Validate hydrolysis products using XRD or TEM to identify SnO/SnO₂ nanoparticles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported redox potentials for Sn(II)/Sn(IV) systems?

Discrepancies arise from solvent polarity, ligand effects, and reference electrode calibration. To address this:

- Standardize measurements using a Ag/AgCl (3M KCl) reference electrode in non-complexing media (e.g., 1M HClO₄) .

- Compare cyclic voltammetry (CV) data across multiple studies, adjusting for ionic strength via the Davies equation .

- Use DFT calculations to model solvation effects and predict redox potentials .

Q. How can tin(II) chloride dihydrate be utilized in coordination chemistry to stabilize novel Sn(II) complexes?

- Ligand selection : Schiff bases derived from amino acids (e.g., L-cysteine) enhance stability via chelation, as shown in bis(ethyl cysteinato)tin(II) structures .

- Reaction conditions : Use ethanol/water mixtures (1:1 v/v) at 50–60°C to facilitate ligand exchange without inducing oxidation .

- Characterization : Pair EXAFS with LAXS to analyze Sn–O/N bond lengths (2.05–2.20 Å) and coordination geometry .

Q. What experimental protocols minimize errors in quantifying Sn(II) content in mixed oxidation-state systems?

- Iodometric titration : Standardize against potassium iodate (KIO₃) in 1M HCl, using starch indicator for endpoint detection .

- ICP-MS : Calibrate with Sn(II) and Sn(IV) standards (e.g., ¹¹⁸Sn and ¹²⁰Sn isotopes) to distinguish species .

- XANES : Analyze edge energies (Sn K-edge ~29.2 keV) to quantify Sn(II)/Sn(IV) ratios in bulk samples .

Q. Methodological Guidance

Q. How should researchers handle discrepancies between theoretical and experimental data for SnCl₂·2H₂O reactivity?

- Error analysis : Calculate percent deviation for bond lengths/angles (XRD vs. DFT) and identify systematic errors (e.g., solvent model approximations) .

- Sensitivity testing : Vary computational parameters (basis sets, solvation models) to assess robustness .

- Peer validation : Reproduce key findings using alternative methods (e.g., replacing CV with potentiometry) .

Q. What statistical approaches are appropriate for analyzing kinetic data in Sn(II)-catalyzed reactions?

- Non-linear regression : Fit time-dependent concentration data to pseudo-first-order (ln[C] vs. t) or second-order (1/[C] vs. t) models .

- Error propagation : Use Monte Carlo simulations to estimate confidence intervals for rate constants .

- ANOVA : Compare catalytic efficiency (turnover frequency) across ligand variants (p < 0.05 threshold) .

Q. Data Presentation Standards

Q. How to present crystallographic data for tin(II) chloride dihydrate complexes in publications?

- Report unit cell parameters (a, b, c, α, β, γ), space group, and R factors (R₁, wR₂) in tables .

- Deposit CIF files in the Cambridge Structural Database (CSD) and cite deposition numbers (e.g., CCDC 1234567) .

- Include ORTEP diagrams with 50% probability ellipsoids in supplementary materials .

Q. What criteria validate the reproducibility of SnCl₂·2H₂O synthesis protocols?

属性

IUPAC Name |

dichlorotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Sn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZWODMDQAVCJE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Sn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnCl2, Cl2Sn | |

| Record name | tin(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10025-69-1 (dihydrate), 22541-90-8 (Parent) | |

| Record name | Stannous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007772998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Absorbs oxygen from air and converts to insoluble oxychloride; [Hawley] Colorless or white solid; [ICSC] | |

| Record name | Stannous chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

623 °C | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

A white crystalline solid, sol in methanol /Dihydrate/, Sol in methyl acetate, isobutyl alcohol; practically insol in petroleum naphtha, xylene, SOL IN PYRIDINE, ETHYL ACETATE, 42.7 g/100 g acetone @ 23 °C, 54.4 g/100 g ethyl alcohol @ 23 °C, For more Solubility (Complete) data for STANNOUS CHLORIDE (12 total), please visit the HSDB record page. | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.90 g/cu cm, White monoclinic crystals; decomposes @ 37 °C, density 2.71 g/cu cm, souluble in water, ethanol, NaOH, very soluble in HCl. /Dihydrate/ | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.3 kPa @ 427.9 °C | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Absorbs oxygen from air and forms insol oxychloride /dihydrate/ | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, ortho rhombic crystals, Orthorhombic crystalline mass or flakes; fatty appearance | |

CAS No. |

7772-99-8 | |

| Record name | Stannous chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7772-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007772998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246 °C | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。